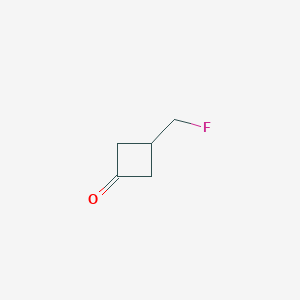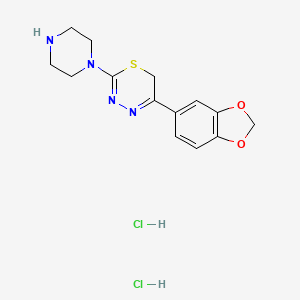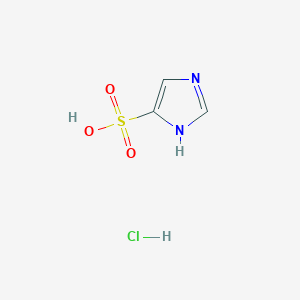![molecular formula C9H13BrN2S B1448360 {[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 27671-81-4](/img/structure/B1448360.png)
{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
Descripción general
Descripción
“{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the CAS Number: 27671-81-4. Its IUPAC name is 2-methylbenzyl imidothiocarbamate hydrobromide . The compound has a molecular weight of 261.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2S.BrH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” has a molecular formula of C9H13BrN2S and a molecular weight of 261.18 g/mol. It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Antibacterial Agents
The compound has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound can act as quorum-sensing inhibitors (QSIs), which are crucial in combating antibiotic resistance. QSIs target the communication system of bacteria, particularly in multi-drug-resistant strains like Pseudomonas aeruginosa, disrupting their ability to form biofilms and develop resistance .
Antimicrobial Resistance Research
The compound’s derivatives have been utilized in the study of antimicrobial resistance (AMR). AMR is a significant global health threat, and the compound’s role in inhibiting quorum sensing presents a novel approach to addressing this issue. By targeting the QS system, researchers aim to prevent the development of resistance mechanisms in bacteria .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as pyridopyrimidines, are of great interest due to their therapeutic potential. The compound can be used in the synthesis of these heterocycles, which are present in various drugs and have been the subject of numerous studies and clinical trials for new therapies .
Drug Development
The compound’s derivatives are valuable in drug development, especially in the synthesis of molecules with potential activity against diseases like breast cancer and rheumatoid arthritis. For instance, the synthesis of Palbociclib, a breast cancer drug, involves similar heterocyclic compounds .
Stimuli-Responsive Polymers
Research into stimuli-responsive polymers, which have applications in drug delivery systems, tissue engineering, and theranostics, has explored the use of this compound’s derivatives. These polymers can respond to changes in pH, temperature, and ionic strength, making them useful for creating smart materials for biomedical applications .
Electrochemical Synthesis
The compound has been used in the electrochemical synthesis of oxadiazole derivatives. These derivatives have various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. The electrochemical approach offers a green and efficient method for synthesizing these compounds .
Safety and Hazards
Propiedades
IUPAC Name |
(2-methylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c1-7-4-2-3-5-8(7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJCWYSKQMUGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448277.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)


![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)
![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)


![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)